molecular formula C19H42BrN B12644557 Tributylheptylammonium bromide CAS No. 85169-31-9

Tributylheptylammonium bromide

Cat. No.: B12644557
CAS No.: 85169-31-9
M. Wt: 364.4 g/mol
InChI Key: CMFMTXJHXCLMMS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylheptylammonium bromide is a quaternary ammonium compound with the molecular formula C19H42BrN. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a heptyl group and three butyl groups attached to a nitrogen atom, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylheptylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of tributylamine with heptyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale separation techniques such as distillation or chromatography. The purity of the final product is typically ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tributylheptylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Complexation Reactions: It can form complexes with metal ions, which can be useful in various applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate for the substitution of bromide with nitrate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Complexation Reactions: Metal salts like copper sulfate or nickel chloride are often used.

Major Products Formed

    Substitution Reactions: Products include nitrate or other substituted ammonium salts.

    Oxidation and Reduction Reactions: Products depend on the specific redox reaction but can include various oxidized or reduced forms of the compound.

    Complexation Reactions: Metal-ammonium complexes are formed.

Scientific Research Applications

Tributylheptylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is used in the preparation of biological samples for electron microscopy.

    Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of tributylheptylammonium bromide is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. In biological systems, it can disrupt cell membranes, making it useful in the preparation of samples for microscopy. The molecular targets include lipid bilayers and other hydrophobic surfaces.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Didecyldimethylammonium bromide: Used in industrial and household cleaning products.

Uniqueness

Tributylheptylammonium bromide is unique due to its specific combination of butyl and heptyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst and in other applications where surface activity is crucial.

Properties

CAS No.

85169-31-9

Molecular Formula

C19H42BrN

Molecular Weight

364.4 g/mol

IUPAC Name

tributyl(heptyl)azanium;bromide

InChI

InChI=1S/C19H42N.BrH/c1-5-9-13-14-15-19-20(16-10-6-2,17-11-7-3)18-12-8-4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

CMFMTXJHXCLMMS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.